

# 3-(2-Piperidyl)-1-propanol Hydrochloride

## physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 3-(2-Piperidyl)-1-propanol  
Hydrochloride

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An In-Depth Technical Guide to the Physical Properties of **3-(2-Piperidyl)-1-propanol Hydrochloride**

## Introduction

**3-(2-Piperidyl)-1-propanol Hydrochloride** is a piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in numerous biologically active molecules. As a hydrochloride salt, its physicochemical properties, particularly solubility and solid-state characteristics, are fundamentally altered compared to its free base form. A comprehensive understanding of these physical properties is a critical prerequisite for its application in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability.

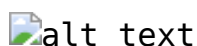
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the core physical properties of **3-(2-Piperidyl)-1-propanol Hydrochloride**. It moves beyond a simple data sheet to explain the causality behind the experimental methodologies used to determine these properties, ensuring a robust and reproducible approach for researchers.

## Chemical Identity and Core Properties

To ensure clarity and precision, it is essential to define the molecule's fundamental characteristics. The hydrochloride salt structure incorporates a protonated piperidine nitrogen,

which forms an ionic bond with the chloride ion. This structural feature is paramount as it dictates many of the compound's physical behaviors.

- Chemical Structure:



(Self-generated image, as no direct URL is available for the structure)

- IUPAC Name: 3-(piperidin-2-yl)propan-1-ol;hydrochloride
- CAS Number: 90226-88-3[1]
- Synonyms: 3-(2-piperidiny)-1-propanol hydrochloride

The core physical properties are summarized below. It is noteworthy that while some properties are computationally derived or available from suppliers, key experimental values such as melting point and specific solubility are not widely published, underscoring the importance of the experimental protocols detailed in this guide.

Property	Value / Description	Source / Rationale
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO · HCl	Derived from structure
Molecular Weight	179.69 g/mol	Sigma-Aldrich
Appearance	Expected to be a white to off-white crystalline solid.	Typical for organic hydrochloride salts.
Purity	≥95%	AChemBlock (via Sigma-Aldrich)
Melting Point	Data not available. <a href="#">[1]</a>	Requires experimental determination (see Protocol 1).
Boiling Point	Data not available; likely to decompose upon strong heating.	Typical for hydrochloride salts.
Solubility	Expected to be soluble in water and polar protic solvents like methanol and ethanol; poorly soluble in non-polar solvents. <a href="#">[2]</a>	The ionic nature of the hydrochloride salt enhances solubility in polar solvents. <a href="#">[2]</a> Requires experimental confirmation (see Protocol 2).
Storage Temperature	0-8 °C	AChemBlock (via Sigma-Aldrich)

## Experimental Methodologies: A Practical Approach

The absence of published experimental data for certain properties necessitates robust and validated protocols for their determination. The following sections provide step-by-step methodologies grounded in established laboratory principles.

### Protocol 1: Melting Point Determination via Capillary Method

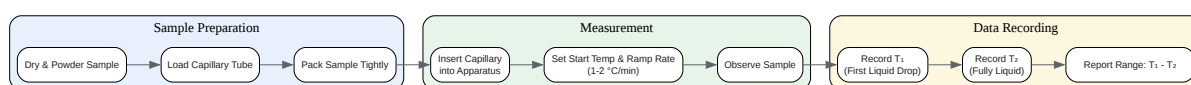
**Expertise & Rationale:** The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities will depress and broaden the melting range.[\[3\]](#) The capillary method is a standard and reliable

technique.[4] We employ a slow heating rate near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[3]

#### Methodology:

- Sample Preparation:
  - Ensure the **3-(2-Piperidyl)-1-propanol Hydrochloride** sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount with a spatula on a watch glass.
  - Obtain a glass capillary tube, sealed at one end.[5]
  - Press the open end of the capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound enters the tube.[6]
  - Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube onto the benchtop.[3][5]
- Apparatus Setup (Modern Digital Apparatus, e.g., Mel-Temp):
  - Turn on the melting point apparatus to pre-heat.[5]
  - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[3]
  - For the accurate measurement, set the starting temperature to at least 20 °C below the estimated melting point.[5]
  - Set the heating ramp rate to a slow value, typically 1-2 °C per minute, for the region near the expected melting point.
- Measurement & Observation:
  - Insert the packed capillary tube into the sample holder of the apparatus.[5]
  - Observe the sample through the magnifying eyepiece.

- Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
- Continue heating and record the temperature ( $T_2$ ) at which the entire sample has completely melted into a clear liquid.[5]
- The melting point is reported as the range  $T_1 - T_2$ .
- Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.



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Caption: Workflow for Melting Point Determination.

## Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

**Expertise & Rationale:** The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature). This is far more accurate than kinetic solubility tests, which can overestimate solubility due to the formation of supersaturated solutions.[9][10] For an ionizable compound like **3-(2-Piperidyl)-1-propanol Hydrochloride**, determining solubility across a physiological pH range (1.2–6.8) is critical for predicting its behavior in vivo.[8]

**Methodology:**

- Preparation of Media:
  - Prepare a series of aqueous buffers at different pH values, for example:

- pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes)
- pH 4.5 (acetate buffer)
- pH 6.8 (phosphate buffer)[8]
- Use USP-grade purified water for all preparations.[7]
- Sample Incubation:
  - Add an excess amount of solid **3-(2-Piperidyl)-1-propanol Hydrochloride** to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[7]
  - Add a precise volume (e.g., 5 mL) of each prepared buffer to the corresponding vials.
  - Seal the vials securely to prevent solvent evaporation.[7]
  - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). [7][8]
  - Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours; the exact time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7][11]
- Separation and Analysis:
  - After incubation, allow the vials to stand briefly to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant.
  - Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding. This step is critical to remove all undissolved microparticulates.[7][11]
  - Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

- Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[11]
- Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
- Data Reporting:
  - Calculate the solubility in mg/mL or µg/mL for each pH condition.
  - The experiment should be performed in at least triplicate for each condition to ensure statistical validity.[8]
  - Report the results in a table, clearly stating the temperature and pH of each measurement.

## Conclusion

While publicly available data on the specific physical properties of **3-(2-Piperidyl)-1-propanol Hydrochloride** is limited, this guide provides the necessary framework for its comprehensive characterization. The detailed, validated protocols for determining melting point and equilibrium solubility empower researchers to generate reliable, in-house data essential for drug development and scientific investigation. Adherence to these rigorous experimental methodologies ensures the generation of high-quality, reproducible data, forming a solid foundation for subsequent research endeavors.

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- To cite this document: BenchChem. [3-(2-Piperidyl)-1-propanol Hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357743#3-2-piperidyl-1-propanol-hydrochloride-physical-properties]

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